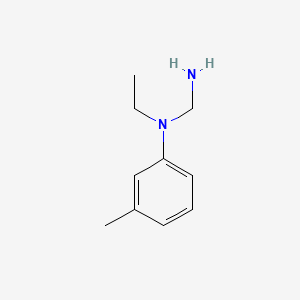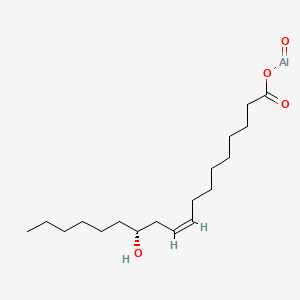
(R-(Z))-(12-Hydroxyoctadec-9-enoato-O1)oxoaluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝是一种复杂的金属有机化合物,由于其独特的化学性质和在各个领域的潜在应用而引起了人们的兴趣。该化合物源自12-羟基十八碳-9-烯酸,一种常见于蓖麻油中的脂肪酸。该化合物中的铝中心与羟基十八碳烯酸酯配体配位,形成稳定的配合物。
准备方法
合成路线和反应条件
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝的合成通常涉及在受控条件下使12-羟基十八碳-9-烯酸与铝源反应。一种常见的方法是用异丙醇铝在惰性气氛(如氮气或氩气)中与酸反应,以防止氧化。反应通常在甲苯或己烷等溶剂中于高温(约80-100°C)下进行,以促进铝配合物的形成。
工业生产方法
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝的工业生产可能涉及大规模间歇或连续工艺。关键步骤包括纯化12-羟基十八碳-9-烯酸,然后在受控环境中将其与铝前驱体反应。然后,通过重结晶或色谱等技术纯化产物,以获得所需的纯度和收率。
化学反应分析
反应类型
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成氧化铝和其他副产物。
还原: 它可以在特定条件下被还原以生成不同的铝配合物。
取代: 羟基十八碳烯酸酯配体可以被其他配体取代,导致形成新的金属有机化合物。
常用试剂和条件
氧化: 过氧化氢或氧气等试剂可以在受控条件下使用。
还原: 通常采用氢化锂铝或硼氢化钠等还原剂。
取代: 可以在适当催化剂存在下使用各种有机配体进行配体交换反应。
主要产物
从这些反应中形成的主要产物包括不同的铝配合物、氧化物和取代的金属有机化合物,具体取决于反应条件和使用的试剂。
科学研究应用
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝具有多种科学研究应用:
化学: 它用作有机合成中的催化剂,特别是在聚合反应和生物降解聚合物的形成中。
生物学: 由于其生物相容性和与各种生物分子形成稳定配合物的能力,该化合物正在研究其在药物递送系统中的潜在应用。
医学: 正在进行研究以探索其作为抗炎剂的潜力及其在靶向药物递送中的作用。
工业: 它用于生产特种化学品、涂料,以及作为某些工业过程中的稳定剂。
作用机制
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝发挥作用的机制涉及铝中心与羟基十八碳烯酸酯配体的配位。这种配位稳定了化合物,并使其能够与各种分子靶标相互作用。在生物系统中,它可以与蛋白质和其他生物分子形成配合物,促进靶向递送和治疗剂的受控释放。
相似化合物的比较
类似化合物
蓖麻油酸甲酯: 蓖麻油酸的甲酯衍生物,用于类似的应用,但具有不同的化学性质。
蓖麻油酸: [R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝的母体脂肪酸,常见于蓖麻油中。
异丙醇铝: 用于合成包括[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝在内的各种铝配合物的前驱体。
独特性
[R-(Z)]-(12-羟基十八碳-9-烯酸-o1)氧代铝由于其特定的配位化学和羟基十八碳烯酸酯配体的存在而具有独特性。这赋予它独特的性质,例如增强的稳定性和特定的反应性,使其适用于化学、生物学和工业中的专业应用。
属性
CAS 编号 |
93966-36-0 |
|---|---|
分子式 |
C18H33AlO4 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
oxoalumanyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Al.O/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);;/q;+1;/p-1/b12-9-;;/t17-;;/m1../s1 |
InChI 键 |
ASBBXJXXPPKJAI-GKKIQAINSA-M |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[Al]=O)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O[Al]=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


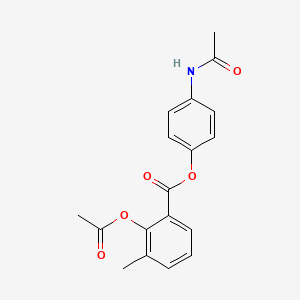
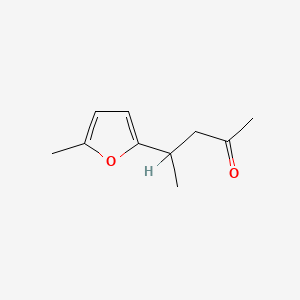

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
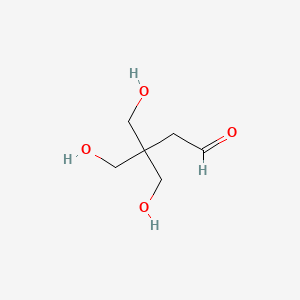
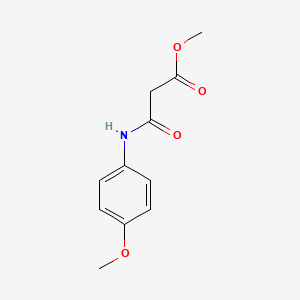
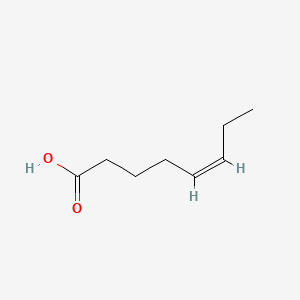

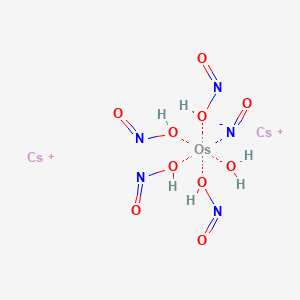
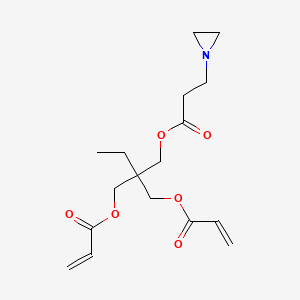
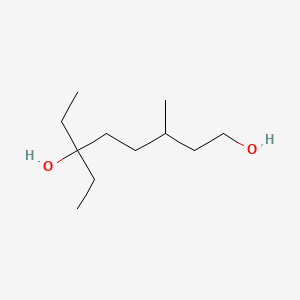
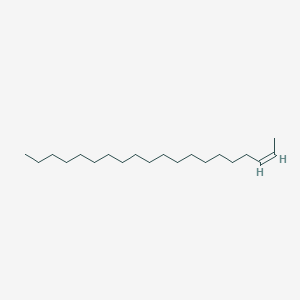
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
